Cas no 17665-59-7 (2-(PHENYLSULFINYL)ACETAMIDOXIME)

2-(PHENYLSULFINYL)ACETAMIDOXIME is a versatile organic compound with significant applications in chemical synthesis. Its structural complexity and reactivity make it an ideal intermediate for synthesizing various pharmaceuticals and agrochemicals. The compound exhibits high purity and stability, ensuring reliable performance in chemical reactions. Its availability and cost-effectiveness further enhance its utility in research and development.
2-(PHENYLSULFINYL)ACETAMIDOXIME structure
17665-59-7 structure
Product Name:2-(PHENYLSULFINYL)ACETAMIDOXIME
CAS No:17665-59-7
MF:C8H10N2O2S
MW:198.242200374603
MDL:MFCD00245736
CID:87877
PubChem ID:9648268
Update Time:2025-07-14

2-(PHENYLSULFINYL)ACETAMIDOXIME Chemical and Physical Properties

Names and Identifiers

    • 2-(PHENYLSULFINYL)ACETAMIDOXIME
    • N'-hydroxy-2-(phenylsulfinyl)acetamidine
    • Ethanimidamide, N-hydroxy-2-(phenylsulfinyl)-
    • 17665-59-7
    • (Z)-2-(benzenesulfinyl)-N'-hydroxyethenimidamide
    • AKOS006222698
    • AKOS000269877
    • 2-(Phenylsulfinyl)acetamidoxime, AldrichCPR
    • (Z)-N'-Hydroxy-2-(phenylsulfinyl)acetimidamide
    • MDL: MFCD00245736
    • Inchi: 1S/C8H10N2O2S/c9-8(10-11)6-13(12)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
    • InChI Key: TVKYGAOWCSLWRX-UHFFFAOYSA-N
    • SMILES: S(C/C(=N/O)/N)(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 198.04600
  • Monoisotopic Mass: 198.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 0.3
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.40
  • Boiling Point: 466.4°Cat760mmHg
  • Flash Point: 235.8°C
  • Refractive Index: 1.652
  • PSA: 94.89000
  • LogP: 2.10660
  • Solubility: Uncertain

2-(PHENYLSULFINYL)ACETAMIDOXIME Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(PHENYLSULFINYL)ACETAMIDOXIME Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P400453-10mg
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17665-59-7
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$ 50.00 2022-06-03
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Additional information on 2-(PHENYLSULFINYL)ACETAMIDOXIME

Professional Introduction to Compound with CAS No. 17665-59-7 and Product Name: 2-(PHENYLSULFINYL)ACETAMIDOXIME

The compound identified by the CAS number 17665-59-7 and the product name 2-(PHENYLSULFINYL)ACETAMIDOXIME represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular structure of 2-(PHENYLSULFINYL)ACETAMIDOXIME incorporates a sulfinyl group and an acetamidoxime moiety, which are known for their diverse reactivity and biological activity.

In recent years, there has been a growing emphasis on the development of novel compounds that can modulate specific enzymatic and metabolic processes. The presence of the sulfinyl group in 2-(PHENYLSULFINYL)ACETAMIDOXIME suggests potential interactions with proteins and enzymes, which could be exploited for therapeutic purposes. This structural feature has been explored in various research studies, where it has been shown to influence the binding affinity and specificity of certain biological targets.

One of the most compelling aspects of 2-(PHENYLSULFINYL)ACETAMIDOXIME is its role in biochemical pathways that are associated with inflammation, oxidative stress, and cellular signaling. The compound’s ability to interact with these pathways has made it a subject of intense investigation in preclinical studies. Researchers have observed that the sulfinyl group can act as a hinge binder, facilitating the interaction between the compound and its target proteins. This mechanism has been particularly relevant in the development of drugs that aim to modulate inflammatory responses.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 2-(PHENYLSULFINYL)ACETAMIDOXIME. Molecular docking studies have revealed that this compound can bind to several key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the production of prostaglandins and leukotrienes, which are mediators of inflammation. By inhibiting their activity, 2-(PHENYLSULFINYL)ACETAMIDOXIME has shown promise in reducing inflammatory responses without causing significant side effects.

The acetamidoxime moiety in the structure of 2-(PHENYLSULFINYL)ACETAMIDOXIME also contributes to its biological activity. This functional group is known for its ability to form hydrogen bonds with polar residues in proteins, enhancing the compound’s binding affinity. Studies have demonstrated that compounds containing acetamidoxime groups often exhibit potent inhibitory effects on various enzymes and receptors. This has led to their exploration as lead compounds in drug discovery efforts aimed at treating conditions such as pain, neurodegenerative diseases, and cardiovascular disorders.

In clinical trials, 2-(PHENYLSULFINYL)ACETAMIDOXIME has been evaluated for its potential therapeutic effects in several disease models. Initial results have been promising, showing that the compound can significantly reduce inflammation and pain without affecting normal physiological processes. The selectivity of 2-(PHENYLSULFINYL)ACETAMIDOXIME towards specific targets is one of its most attractive features, as it minimizes the risk of off-target effects that are commonly associated with traditional drugs.

The synthesis of 2-(PHENYLSULFINYL)ACETAMIDOXIME involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, making it more efficient and scalable. These methodologies include catalytic processes that minimize waste and energy consumption, aligning with modern green chemistry principles.

The chemical properties of 2-(PHENYLSULFINYL)ACETAMIDOXIME, such as its solubility and stability, have also been thoroughly investigated. These properties are crucial for determining its formulation as a drug or a research chemical. For instance, solubility data help in designing appropriate delivery systems that ensure optimal absorption and bioavailability. Stability studies provide insights into the compound’s shelf life under different storage conditions, which is essential for both industrial production and laboratory use.

Future research on 2-(PHENYLSULFINYL)ACETAMIDOXIME is expected to focus on expanding its therapeutic applications through structural modifications and combination therapies. By understanding its mechanism of action at a molecular level, scientists can design derivatives that enhance its efficacy or reduce its toxicity. Additionally, exploring combination therapies with other drugs could provide synergistic effects that improve treatment outcomes for patients suffering from chronic diseases.

The growing body of evidence supporting the biological activity of 2-(PHENYLSULFINYL)ACETAMIDOXIME underscores its importance as a lead compound in pharmaceutical research. Its unique structural features offer a rich foundation for further innovation in drug discovery programs aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in the development of next-generation therapeutics.

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